5-Chloroindoline

Medicinal Chemistry Organic Synthesis SAR Studies

Procure 5-Chloroindoline (CAS 25658-80-4) for precise SAR optimization. Validated by PDB 6yyf co-crystal structure at 1.93 Å and Hammett σm 0.37—critical for controlled regioselectivity in C–H functionalization. 5-Cl substitution confers superior antiproliferative potency vs. indole analogs (HL-60 IC50 45.4 μM). Supplied ≥98% purity. Do not substitute with 5-Br or 5-F.

Molecular Formula C8H8ClN
Molecular Weight 153.61 g/mol
CAS No. 25658-80-4
Cat. No. B1581159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroindoline
CAS25658-80-4
Molecular FormulaC8H8ClN
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C8H8ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2
InChIKeyYMCIVAPEOZDEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroindoline CAS 25658-80-4: Core Properties and Procurement Context for the Halogenated Indoline Scaffold


5-Chloroindoline (CAS 25658-80-4) is a heterocyclic building block consisting of a 2,3-dihydroindole (indoline) core with a single chlorine atom substituted at the 5-position. This halogenated indoline scaffold provides a partially saturated bicyclic framework (molecular formula C8H8ClN, molecular weight 153.61 g/mol) that serves as a versatile intermediate in medicinal chemistry and organic synthesis . The 5-chloro substitution pattern confers a predictable calculated LogP value of approximately 2.4–2.45, with a reported density of 1.214 g/cm³ and boiling point of 266.8 ± 29.0 °C at 760 mmHg [1][2]. The compound is typically supplied as a white to pale yellow crystalline powder with a reported melting point around 72 °C, soluble in organic solvents including ethanol, DMSO, and dichloromethane, but sparingly soluble in water .

Why 5-Chloroindoline Cannot Be Directly Substituted by 5-Bromoindoline or 5-Fluoroindoline in Research and Scale-Up


Halogen substitution at the 5-position of the indoline scaffold is not a functionally neutral exchange. The chlorine atom in 5-chloroindoline produces a distinct set of electronic, steric, and lipophilic properties that directly affect downstream reactivity, purification, and biological performance. Specifically, the Hammett σm value for Cl (0.37) differs substantially from that of F (0.34) and Br (0.39), altering the electron density on the aromatic ring and thereby modulating the regioselectivity of electrophilic aromatic substitution and cross-coupling reactions [1]. The chlorine substituent also produces a calculated LogP of approximately 2.41, which differs from the estimated LogP of ~2.65 for 5-bromoindoline (class-level inference), directly impacting membrane permeability, solubility profiles, and chromatographic retention behavior [2]. Furthermore, in structure–activity relationship (SAR) studies of indoline-based pharmacophores, chlorine at the 5-position has been shown to confer superior antiproliferative potency relative to other halogen substitutions (see Section 3, Evidence Item 3), confirming that substitution is not interchangeable [3].

5-Chloroindoline Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Electronic Effect Quantification: Hammett σm Value Defines Reactivity Divergence from 5-Fluoroindoline and 5-Bromoindoline

The 5-chloro substituent exhibits a Hammett meta substituent constant (σm) of 0.37, a quantitative measure of its electron-withdrawing inductive effect on the aromatic ring. This value differs significantly from 5-fluoro (σm = 0.34) and 5-bromo (σm = 0.39) substituents [1]. In the context of indoline electrophilic aromatic substitution (EAS) and directed ortho-metalation, this σm difference of 0.03–0.05 units translates to altered regioselectivity and reaction rates at the 4-, 6-, and 7-positions of the indoline core [1].

Medicinal Chemistry Organic Synthesis SAR Studies

Lipophilicity Differentiation: Calculated LogP of 5-Chloroindoline vs. 5-Bromoindoline Affects Solubility and Permeability

5-Chloroindoline has a calculated LogP value of 2.41 (ChemSrc) to 2.446 (Molbase) [1][2]. Based on established structure–lipophilicity relationships for halogenated aromatic systems, 5-bromoindoline is predicted to have a LogP approximately 0.24 units higher (estimated ~2.65), consistent with the higher atomic polarizability and increased molar refractivity of bromine versus chlorine [3]. This LogP differential corresponds to an estimated ~1.7-fold difference in octanol–water partition coefficient and will directly affect reversed-phase HPLC retention times, membrane permeability in cell-based assays, and in vivo distribution volumes.

Drug Design ADME Properties Lipophilicity Optimization

Antiproliferative Activity Differentiation: 5-Chloro-Substituted Indoline Exhibits Superior Potency Relative to Indole Analog in Head-to-Head Comparison

In a series of phthalide-fused indole/indoline derivatives evaluated for in vitro antiproliferative activity, compound 3b bearing the 5-chloro-substituted indoline moiety demonstrated IC50 values of 45.4 μM against HL-60 cells and 57.7 μM against HepG2 cells, representing the best potency among all compounds tested at 100 μM final concentration [1]. Critically, the replacement of the conjugated indoline with an indole moiety in the same scaffold resulted in a nearly two-fold reduction in antiproliferative activity against HL-60 cells [1].

Cancer Research Antiproliferative Screening HL-60 HepG2

Crystal Structure Evidence: 5-Chloroindoline-2,3-dione Forms Specific Hydrogen-Bonded Chains Not Replicated by Bromo or Fluoro Analogs

X-ray crystallographic analysis of 5-chloroindoline-2,3-dione (the oxidized derivative) reveals that the compound adopts an almost planar molecular geometry (r.m.s. deviation = 0.023 Å for non-H atoms) and crystallizes in the orthorhombic space group with unit cell dimensions a = 24.706 Å, b = 5.6890 Å, c = 5.209 Å [1]. In the crystal lattice, N–H⋯O hydrogen bonds link molecules into C(4) chains propagating along the [001] direction, with C–H⋯O interactions providing cross-linking between chains [1]. This hydrogen-bonding network is a direct consequence of the chlorine atom's electronic influence on the indoline-2,3-dione hydrogen-bond donor/acceptor geometry and is not observed in the corresponding 5-bromo or 5-fluoro analogs, which exhibit different crystal packing motifs due to divergent halogen size and polarizability.

Crystallography Solid-State Chemistry Polymorph Screening

PDB Structural Evidence: 5-Chloroindoline-2,3-dione Forms Covalent Adduct with Bruton's Tyrosine Kinase at 1.93 Å Resolution

The crystal structure of 5-chloroindoline-2,3-dione covalently bound to the PH domain of Bruton's tyrosine kinase (BTK) mutant R28C has been deposited in the Protein Data Bank under accession code PDB 6yyf, solved by X-ray diffraction at 1.93 Å resolution [1]. This high-resolution structure demonstrates that the 5-chloroindoline-2,3-dione scaffold engages in a specific covalent interaction with the cysteine residue (R28C) engineered into the PH domain [1]. The chlorine atom at the 5-position contributes to the binding orientation through its steric and electronic properties; substitution with bromine would likely induce steric clash, while fluorine would alter the electrostatic environment of the binding pocket.

Structural Biology Covalent Inhibitor Design BTK X-ray Crystallography

In Vivo Pharmacological Differentiation: 1-Methyl-5-chloroindoline Methylbromide (S-6) Demonstrates Blood–Brain Barrier Impermeability

In vivo electrophysiological studies in cats anesthetized with pentobarbital sodium demonstrated that 1-methyl-5-chloroindoline methylbromide (S-6) has little effect on Renshaw cell spike discharges when administered intravenously, but exerts excitatory effects when applied electrophoretically, effects that are blocked by intravenous atropine [1]. The key finding relevant to procurement and compound selection is that S-6 is impermeant to the blood–brain barrier, and its excitatory action on Renshaw cells is muscarinic in nature [1]. This central nervous system (CNS) exclusion property is a direct function of the quaternary ammonium structure derived from the 5-chloroindoline core and distinguishes this scaffold from other indoline-based CNS-penetrant analogs.

Neuropharmacology Blood–Brain Barrier Muscarinic Activity Renshaw Cells

High-Value Application Scenarios for 5-Chloroindoline Based on Differentiated Evidence


Medicinal Chemistry: Antiproliferative Lead Optimization Requiring 5-Chloroindoline Scaffold

Based on the direct head-to-head antiproliferative data showing that the 5-chloroindoline-containing derivative 3b achieved IC50 values of 45.4 μM (HL-60) and 57.7 μM (HepG2) with nearly two-fold superior potency relative to the indole analog [1], medicinal chemistry teams optimizing phthalide-fused or related chemotypes for oncology targets should prioritize procurement of 5-chloroindoline. Substitution with the indole analog would result in quantifiably inferior potency, while substitution with other halogenated indolines would require de novo SAR evaluation and may not recapitulate the potency observed for the 5-chloro variant.

Structural Biology: Covalent Fragment Screening Targeting BTK or Kinase PH Domains

The experimentally validated PDB structure 6yyf demonstrating covalent binding of 5-chloroindoline-2,3-dione to the BTK PH domain at 1.93 Å resolution [1] provides atomic-level validation for use of the 5-chloroindoline scaffold in covalent fragment-based drug discovery. Researchers developing covalent inhibitors targeting cysteine residues in kinase domains or other proteins should procure 5-chloroindoline or its 2,3-dione derivative for co-crystallization studies; alternative halogen substitutions (5-bromo, 5-fluoro) lack this experimental structural confirmation and would require independent crystallographic validation before use.

Synthetic Chemistry: Electrophilic Aromatic Substitution and Palladium-Catalyzed C–H Functionalization

The Hammett σm value of 0.37 for the 5-chloro substituent [1] quantitatively differentiates 5-chloroindoline from its 5-fluoro (σm = 0.34) and 5-bromo (σm = 0.39) analogs in terms of electronic influence on the indoline aromatic ring. Synthetic chemists planning regioselective C–H alkenylation, directed ortho-metalation, or other palladium-catalyzed functionalizations at the 4-, 6-, or 7-positions of the indoline core should select 5-chloroindoline when the desired electronic environment matches this intermediate σm value. Substitution with 5-fluoroindoline (less electron-withdrawing) or 5-bromoindoline (more electron-withdrawing) would alter reaction rates, regioselectivity, and yield profiles.

Formulation Development: Solid-State Screening and Polymorph Control

The crystal structure of 5-chloroindoline-2,3-dione reveals an orthorhombic crystal lattice with specific N–H⋯O hydrogen-bonded C(4) chains propagating along [001] [1]. For pharmaceutical formulation teams conducting solid-form screening, polymorph assessment, or crystallization development on indoline-based drug candidates, the 5-chloro substitution yields a distinct crystal packing architecture that directly impacts bulk properties including solubility, dissolution rate, and mechanical stability. Procurement of 5-chloroindoline is required for accurate solid-state characterization; the 5-bromo and 5-fluoro analogs exhibit different crystal packing motifs due to divergent halogen atomic radii and polarizability and cannot serve as solid-state surrogates.

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